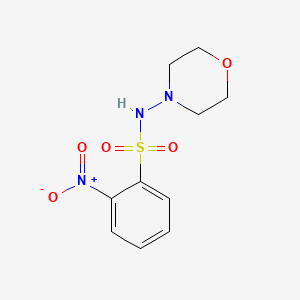

N-morpholino-2-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

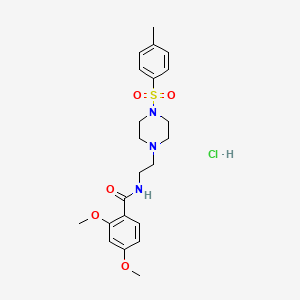

“N-morpholino-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C10H13N3O5S and a molecular weight of 287.29 . It is a derivative of morpholine, a type of oligomer molecule used in molecular biology to modify gene expression . The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Molecular Structure Analysis

The molecular structure of “N-morpholino-2-nitrobenzenesulfonamide” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The structure of morpholino-based compounds allows them to block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms and Products

- Nitrobenzenesulfochlorination : Nitrobenzenesulfochlorination of β-aminopropioamidoximes, including morpholine derivatives, leads to a range of products through spontaneous intramolecular heterocyclization. This process results in the production of spiropyrazolinium ortho- or para-nitrobenzenesulfonates with potential antidiabetic activity due to in vitro α-glucosidase activity higher than the reference drug acarbose. This highlights the compound's versatility in synthesizing bioactive molecules (Kayukova et al., 2022).

Kinetic Studies and Molecular Interactions

- Nitroso Group Transfer Kinetics : The kinetics of the transfer of the nitroso group from N-methyl-N-nitroso-p-toluenesulfonamide to secondary amines, including morpholine, have been studied in various reaction media. These studies provide insights into the reaction mechanisms and the reactivities of amines, shedding light on the fundamental processes at the molecular level (García‐Río et al., 2000).

Application in Organic Synthesis

- Sulfonamide Synthesis : Research into the synthesis and characterization of new sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, highlights the application of nitrobenzenesulfonamide derivatives in creating compounds with potential biological activities. These compounds have been evaluated for their in vitro anti-cancer activity against various cancer cell lines, demonstrating the utility of these derivatives in medicinal chemistry (Cumaoğlu et al., 2015).

Photocatalytic Conversion and Environmental Applications

- Photocatalytic Conversion : Studies on the photocatalytic conversion of nitroaromatic compounds in the presence of TiO2 have investigated the light-induced conversion of derivatives of nitrobenzene to substituted quinolines and tetrahydroquinolines. This research indicates potential environmental applications in the degradation of pollutants and the synthesis of valuable organic compounds (Hakki et al., 2009).

Nonlinear Optical Materials

- Nonlinear Optical (NLO) Materials : The study of Morpholinium 2-chloro-4-nitrobenzoate, an NLO material, emphasizes the compound's potential in device fabrication due to its phase-matchable characteristics. Such materials are crucial for applications in photonics and optoelectronics, showcasing the diverse applications of nitrobenzenesulfonamide derivatives in advanced materials science (Karthick et al., 2018).

Wirkmechanismus

The mechanism of action of morpholino-based compounds involves blocking access of other molecules to small specific sequences of the base-pairing surfaces of RNA . They are used as research tools for reverse genetics by knocking down gene function . A significant mechanism of action is based on RNase H enzyme activity, which can destroy the RNA strand in mRNA/ASO duplex by a hydrolytic mechanism .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-morpholin-4-yl-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5S/c14-13(15)9-3-1-2-4-10(9)19(16,17)11-12-5-7-18-8-6-12/h1-4,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOSUUNEEFGQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-morpholino-2-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2974301.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2974305.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2974306.png)

![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)

![2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2974309.png)

![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)

![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)

![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)